Spiro[3.5]nonane-1,3-dione, 7-methoxy-
Description
Historical Context of Spiro Compounds in Organic Chemistry Research
The study of spiro compounds dates back to the early 20th century, with the German chemist Adolf von Baeyer making initial contributions to their nomenclature in 1900. nih.govlibretexts.org Early research focused on the synthesis and understanding of the inherent ring strain and unique stereochemistry associated with the spiro junction. The synthesis of these molecules was often a significant challenge for organic chemists, requiring specific strategies to construct the sterically demanding quaternary spiro center. rsc.org Over the decades, interest has grown from fundamental structural curiosity to the exploration of their diverse applications.
Significance of Spirocyclic Motifs in Contemporary Chemical Research
In modern chemical research, spirocyclic motifs are recognized as "privileged structures," particularly in the field of drug discovery. uba.arnih.gov Their rigid, well-defined three-dimensional nature allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets like proteins and enzymes. rsc.orgscielo.org.mxmsu.edu This inherent three-dimensionality often improves physicochemical properties relevant to pharmacology, such as solubility and metabolic stability, increasing the likelihood of a compound's success in clinical trials. nih.gov Consequently, spirocyclic frameworks are increasingly incorporated into the design of novel therapeutics for a wide range of diseases, including cancer, inflammatory conditions, and neurological disorders. rsc.orgnih.gov
Overview of Research Trajectories for Spiro[3.5]nonane-1,3-dione, 7-methoxy-
A comprehensive review of the scientific literature indicates that Spiro[3.5]nonane-1,3-dione, 7-methoxy- is a compound that has not been extensively studied. There is a notable absence of published research detailing its specific synthesis, characterization, or application.
However, based on the known utility of its constituent motifs, several potential research avenues can be proposed. The combination of a rigid spirocyclic core, a reactive 1,3-dione handle, and a conformation-directing methoxy (B1213986) group makes it an attractive target for:
Medicinal Chemistry: It could serve as a scaffold for the development of novel therapeutic agents. The 1,3-dione could be modified to introduce diverse pharmacophores, while the spiro framework provides the necessary three-dimensional complexity for selective biological targeting. nih.govbeilstein-journals.org
Synthetic Building Block: This molecule could be a valuable intermediate in the total synthesis of more complex natural products or designed molecules. For instance, a similar compound, 7-methoxy-1-oxaspiro nih.govnih.govdeca-6,9-diene-2,8-dione, has been utilized as a precursor in the synthesis of other complex spiro-compounds. researchgate.netsemanticscholar.org
Materials Science: The rigid structure could be explored for the development of new materials with specific physical or optical properties.
Future research would first need to establish an efficient synthetic route to Spiro[3.5]nonane-1,3-dione, 7-methoxy-. Subsequent studies could then explore its chemical reactivity and evaluate its potential in the aforementioned fields, thereby unlocking the full potential of this intriguing molecule.
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-methoxyspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-13-7-2-4-10(5-3-7)8(11)6-9(10)12/h7H,2-6H2,1H3 |
InChI Key |
OMUZMYWBVAKMRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)C(=O)CC2=O |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published studies containing detailed ¹H NMR, ¹³C NMR, or 2D NMR analysis for Spiro[3.5]nonane-1,3-dione, 7-methoxy- could be located.
Specific chemical shift assignments for the protons and carbons of Spiro[3.5]nonane-1,3-dione, 7-methoxy- are not available in the scientific literature.
Without ¹H NMR data, an analysis of coupling constants to determine dihedral angles and gain conformational insights is not possible.
There are no publicly available 2D NMR spectra (COSY, HSQC, HMBC, NOESY) to confirm the connectivity and stereochemistry of this specific molecule.
X-ray Crystallography of Spiro[3.5]nonane-1,3-dione, 7-methoxy- and Analogs
No X-ray crystallographic data has been reported for Spiro[3.5]nonane-1,3-dione, 7-methoxy-.
The solid-state conformation and crystal packing of Spiro[3.5]nonane-1,3-dione, 7-methoxy- remain undetermined in the absence of single-crystal X-ray analysis.
A description of intermolecular interactions and hydrogen bonding patterns is not possible without crystallographic data.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns.
For Spiro[3.5]nonane-1,3-dione, 7-methoxy-, the molecular formula is C10H14O3. This is derived from the parent compound, Spiro[3.5]nonane-1,3-dione (C9H12O2), with the addition of a methoxy (B1213986) group (CH2O). High-resolution mass spectrometry (HRMS) would be expected to provide an exact mass measurement that confirms this elemental composition.
The fragmentation of the molecular ion in mass spectrometry is a key indicator of its structure. For ketones, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. In the case of Spiro[3.5]nonane-1,3-dione, 7-methoxy-, several alpha-cleavage pathways are possible, leading to the formation of various fragment ions. Additionally, the presence of the cyclohexane (B81311) ring introduces the possibility of ring-opening and subsequent fragmentation, which is a characteristic of cyclic systems. The methoxy group itself can also influence the fragmentation, potentially through the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3), or through rearrangement reactions.
Table 1: Predicted Mass Spectrometry Data for Spiro[3.5]nonane-1,3-dione, 7-methoxy-
| Property | Predicted Value |
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| Nominal Mass | 182 |
| Key Fragmentation Pathways | Alpha-cleavage, ring-opening, loss of methoxy group |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The key functional groups in Spiro[3.5]nonane-1,3-dione, 7-methoxy- are the two carbonyl groups (C=O) of the dione (B5365651), the C-O-C ether linkage of the methoxy group, and the various C-C and C-H bonds of the spirocyclic framework.
In the IR spectrum, the carbonyl stretching vibrations are expected to produce strong absorption bands, typically in the region of 1700-1750 cm-1. The exact position of these bands can be influenced by ring strain and the electronic environment. The C-O stretching vibration of the methoxy group would likely appear as a strong band in the 1050-1250 cm-1 region. The C-H stretching vibrations of the aliphatic rings would be observed around 2850-3000 cm-1.
Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information. The C=O stretching vibrations are also Raman active. The symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum than in the IR spectrum.
Table 2: Predicted Vibrational Spectroscopy Data for Spiro[3.5]nonane-1,3-dione, 7-methoxy-
| Functional Group | Predicted IR Frequency (cm-1) | Predicted Raman Shift (cm-1) |
| C=O (stretch) | 1700-1750 (strong) | 1700-1750 (moderate) |
| C-O (stretch) | 1050-1250 (strong) | 1050-1250 (weak) |
| C-H (aliphatic stretch) | 2850-3000 (medium) | 2850-3000 (strong) |
| C-C (stretch) | 800-1200 (variable) | 800-1200 (strong) |
Chiroptical Properties for Enantiomeric Characterization
Spiro compounds, such as Spiro[3.5]nonane-1,3-dione, 7-methoxy-, can exhibit a form of stereoisomerism known as axial chirality. This arises from the non-planar arrangement of the two rings connected at the spiro center, which can exist in two non-superimposable mirror-image forms, or enantiomers. The presence of a substituent on the cyclohexane ring, as in the 7-methoxy derivative, introduces an additional stereocenter, further complicating the stereochemistry.
The characterization of these enantiomers requires the use of chiroptical techniques, such as circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.
While specific CD data for Spiro[3..5]nonane-1,3-dione, 7-methoxy- is not available, the principles of CD spectroscopy for cyclic ketones can be applied. The sign and intensity of the Cotton effect, which is the characteristic peak in a CD spectrum, are related to the absolute configuration of the stereocenters and the conformation of the molecule. Theoretical calculations, in conjunction with experimental CD measurements, are often used to assign the absolute configuration of chiral spiro compounds.
Reactivity and Mechanistic Studies
Reactivity of the Dione (B5365651) Functionality
The 1,3-dione moiety within the four-membered ring is the primary site of chemical reactivity, analogous to other β-dicarbonyl compounds.
Enolization and Tautomerism Studies
Like most β-diketones, Spiro[3.5]nonane-1,3-dione, 7-methoxy- is expected to exist in a tautomeric equilibrium between its diketo form and two possible enol forms. In solution, many 1,3-cyclohexanediones exist predominantly as the enol tautomer. mdpi.com The enol content is influenced by factors such as solvent polarity and the nature of substituents. mdpi.com For cyclic β-diketones, intramolecular hydrogen bonding, which is a major stabilizing factor for the enol form in acyclic systems, is not possible. science24.comresearchgate.net However, enolization is still significant due to the formation of a conjugated system. The tautomeric equilibrium for 7-methoxy-spiro[3.5]nonane-1,3-dione can be depicted as follows:
Table 1: Tautomeric Forms of 7-methoxy-spiro[3.5]nonane-1,3-dione
| Tautomer | Structure | Notes |
| Diketo Form | OCH3 | The standard ketonic form. |
| Enol Form A | OCH3OH | Enolization of one carbonyl group. |
| Enol Form B | OCH3OH | Enolization of the other carbonyl group. |
The equilibrium between these forms is dynamic. The symmetrical nature of the cyclobutane-1,3-dione (B95015) ring suggests that Enol Form A and Enol Form B would be chemically equivalent in the absence of conformational locking of the cyclohexane (B81311) ring.
Nucleophilic Addition Reactions at Carbonyl Centers, Including Regioselectivity
The carbonyl carbons of the dione functionality are electrophilic and thus susceptible to nucleophilic attack. This reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
The regioselectivity of nucleophilic addition to the two carbonyl groups in 7-methoxy-spiro[3.5]nonane-1,3-dione is an important consideration. The two carbonyls are chemically equivalent in a symmetrical conformation. However, the bulky spiro-fused cyclohexane ring can create steric hindrance, potentially favoring attack from the less hindered face of the cyclobutane (B1203170) ring. The 7-methoxy group is relatively distant from the carbonyl centers, so its electronic influence on the regioselectivity of nucleophilic attack is likely to be minimal. Therefore, the approach of the nucleophile would be the determining factor. For bulky nucleophiles, addition may be slow or require forcing conditions.
Table 2: Predicted Products of Nucleophilic Addition
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product (after workup) |
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 7-methoxy-1-hydroxy-spiro[3.5]nonan-3-one |
| Alkyl (R⁻) | Grignard reagents (RMgX) | 1-alkyl-7-methoxy-1-hydroxy-spiro[3.5]nonan-3-one |
| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | 1-cyano-7-methoxy-1-hydroxy-spiro[3.5]nonan-3-one |
| Alkoxide (RO⁻) | Alcohols (ROH) under acidic or basic catalysis | Hemiketal intermediate |
Reactivity of the Spiro Center
The spirocyclic nature of the molecule, particularly the strained four-membered ring, introduces unique pathways for reactivity that are not present in simple cyclic or acyclic diones.
Ring-Opening Reactions and Subsequent Transformations
Acid-catalyzed ring-opening is a known reaction for various spirocyclic systems, including spirocyclopropanes and spiro-epoxides. nih.govrsc.orgelsevierpure.com A similar reactivity can be postulated for 7-methoxy-spiro[3.5]nonane-1,3-dione. Protonation of a carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon and could facilitate the cleavage of one of the C-C bonds of the cyclobutane ring to relieve ring strain. This would generate a carbocationic intermediate that could undergo various subsequent transformations, such as trapping by a nucleophile or rearrangement.
A relevant analogy is the Brønsted acid-catalyzed cascade ring-opening/cyclization of 3-ethoxy cyclobutanones. nih.gov Applying this concept, the ring-opening of 7-methoxy-spiro[3.5]nonane-1,3-dione could lead to the formation of a new bicyclic or macrocyclic system, depending on the reaction conditions and the presence of internal or external nucleophiles.
Table 3: Hypothetical Products from Acid-Catalyzed Ring-Opening
| Conditions | Intermediate | Potential Final Product |
| H⁺, H₂O | Carbocation on the cyclohexane ring | A substituted cyclohexyl acetic acid derivative |
| H⁺, ROH | Carbocation on the cyclohexane ring | The corresponding ester of the acetic acid derivative |
| Lewis Acid | Coordinated intermediate | Rearranged carbocyclic skeleton |
Ring Expansion and Contraction Pathways
Spiro compounds can undergo thermal or photochemically induced rearrangements leading to ring expansion or contraction. For instance, thermal rearrangements have been observed in spiro[2.4]hepta-1,4,6-trienes and spiro[4.5]decadienones, leading to fused bicyclic systems. nih.govuc.eduresearchgate.net While no direct studies exist for 7-methoxy-spiro[3.5]nonane-1,3-dione, it is conceivable that under thermolytic conditions, the molecule could undergo rearrangement. One possibility is a vinylcyclobutane-type rearrangement if one of the carbonyls is enolized, potentially leading to a fused ring system. These pathways are highly speculative without experimental evidence.
Transformations Involving the Methoxy (B1213986) Group and Cyclohexane Ring
The methoxy group and the cyclohexane ring also present sites for chemical modification.
The ether linkage of the methoxy group can be cleaved under strongly acidic conditions, typically with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglongdom.orglibretexts.orgmasterorganicchemistry.comyoutube.com This reaction would convert the methoxy group into a hydroxyl group, yielding 7-hydroxy-spiro[3.5]nonane-1,3-dione. The mechanism would likely proceed via protonation of the ether oxygen followed by an SN2 attack by the halide ion on the methyl group. masterorganicchemistry.com
The reactivity of the cyclohexane ring itself is also influenced by the methoxy substituent. The conformation of the cyclohexane ring (chair form) and whether the methoxy group occupies an axial or equatorial position would affect the stereochemical outcome of reactions on the ring. worldwidejournals.com For example, if a leaving group were introduced onto the cyclohexane ring, the methoxy group could influence the regioselectivity of elimination reactions. E2 eliminations, for instance, have strict stereoelectronic requirements, typically needing an anti-periplanar arrangement of the hydrogen and the leaving group, which is often a trans-diaxial orientation in a cyclohexane chair. masterorganicchemistry.comlibretexts.org
Derivatization at the Methoxy Group
No specific studies detailing the derivatization of the methoxy group on Spiro[3.5]nonane-1,3-dione, 7-methoxy- were identified. In general organic chemistry, methoxy groups can undergo cleavage to form alcohols, or the aromatic ring to which they are attached (if applicable) can be subject to electrophilic substitution, with the methoxy group acting as an activating, ortho-para directing group. However, without experimental data for this specific spiro compound, any discussion would be purely speculative.
Reactions on the Cyclohexane Ring (e.g., Oxidation, Reduction, Substitution)
Similarly, there is a lack of specific research on the reactions occurring on the cyclohexane ring of 7-methoxy-spiro[3.5]nonane-1,3-dione. The reactivity of the cyclohexane moiety would be influenced by the spirocyclic system and the electronic effects of the methoxy and dione functionalities. General reactions such as oxidation, reduction, or substitution are plausible, but the specific conditions, regioselectivity, and stereoselectivity for this particular molecule are not documented.
Reaction Mechanisms of Key Synthetic Steps: Awaiting Elucidation
Elucidation of Proposed Reaction Mechanisms
Without established synthetic routes or reactions for Spiro[3.5]nonane-1,3-dione, 7-methoxy-, a discussion of proposed reaction mechanisms is not possible. Mechanistic elucidation requires a foundation of observed chemical transformations, which is currently absent from the scientific record for this compound.
Role of Intermediates in Reaction Pathways
The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. As no specific reactions for Spiro[3.5]nonane-1,3-dione, 7-methoxy- have been reported, there is no information regarding the potential intermediates that may form during its synthesis or subsequent transformations.
Stereochemical Outcomes of Reactions and Diastereoselectivity
The stereochemistry of spiro compounds is a complex and important aspect of their chemistry. The presence of a spirocenter and potentially other stereocenters on the cyclohexane ring would make the stereochemical outcomes of reactions a key area of investigation. However, in the absence of any reported reactions for 7-methoxy-spiro[3.5]nonane-1,3-dione, there is no data on which to base a discussion of diastereoselectivity or other stereochemical phenomena.
Derivatization and Analog Synthesis
Synthesis of Substituted Spiro[3.5]nonane-1,3-diones
The synthesis of substituted derivatives of spiro[3.5]nonane-1,3-dione can be approached by either functionalizing the parent scaffold or by constructing the spirocycle from pre-functionalized precursors. The latter strategy is often more efficient for introducing substituents onto the cyclohexane (B81311) ring, such as the 7-methoxy group.
Functionalization of the spiro[3.5]nonane-1,3-dione core allows for the fine-tuning of molecular properties. The cyclobutane-1,3-dione (B95015) moiety possesses acidic methylene (B1212753) protons, making it amenable to a variety of classical organic reactions. Although specific examples for this exact scaffold are not extensively documented, the chemistry of related 1,3-diones, such as indane-1,3-dione and cyclohexane-1,3-dione, provides a roadmap for potential transformations. These include Knoevenagel condensations, alkylations, and Michael additions at the C2 position.
Introducing substituents on the cyclohexane ring, for instance, a methoxy (B1213986) group at the C7 position, typically requires a multi-step synthesis starting from a substituted cyclohexane derivative. A plausible strategy involves using a mono-protected, substituted cyclohexane-1,3-dione as a key intermediate. For example, a Parham cyclization reaction, involving the treatment of an aryl bromide with n-butyllithium followed by reaction with a mono-protected cyclohexane-1,3-dione, has been used to construct related spirocyclic frameworks. nih.gov This approach could theoretically be adapted using a 4-methoxy-cyclohexane-1,3-dione precursor to yield the desired 7-methoxy-spiro[3.5]nonane-1,3-dione skeleton after deprotection and subsequent ring formation.
The incorporation of heteroatoms into the spiro[3.5]nonane framework is a prominent strategy in drug discovery to modulate properties such as polarity, solubility, and hydrogen bonding capacity. Significant research has been devoted to the synthesis of aza-, oxa-, and thia-analogs.
Nitrogen (Aza-Derivatives): The synthesis of 7-azaspiro[3.5]nonane derivatives has been successfully developed for applications such as GPR119 agonists. nih.gov In these syntheses, the piperidine (B6355638) ring (containing the nitrogen atom) is a core component, and its nitrogen atom provides a convenient handle for further derivatization, such as N-capping with various functional groups to explore structure-activity relationships. nih.gov Additionally, related structures like 2-oxa-7-azaspiro[3.5]nonane have been synthesized, highlighting the versatility of synthetic routes to nitrogen-containing spirocycles. researchgate.net
Oxygen (Oxa-Derivatives): Oxa-spiro[3.5]nonane derivatives are of significant interest. The synthesis of 7-Oxaspiro[3.5]nonane-1,3-dione has been documented, proceeding through the acid-mediated hydrolysis of 3-ethoxy-7-oxaspiro[3.5]non-2-en-1-one. This method provides direct access to the dione (B5365651) with the oxygen atom incorporated into the six-membered ring. Another powerful method for creating oxa-spirocycles is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound (like a substituted tetrahydro-4H-pyran-4-one) and an alkene, which can be used to generate functionalized 1,7-dioxaspiro[3.5]nonane systems. rsc.org
Sulfur (Thia-Derivatives): Sulfur-containing analogs have also been synthesized, often with the sulfur atom in an oxidized state. For example, 1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide is a known compound where a sulfur atom, as a sulfone, is part of the cyclobutane (B1203170) ring. bldpharm.com Other complex systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, demonstrate the feasibility of incorporating a sulfone group into the six-membered ring of a spiro-heterocycle. researchgate.net
The following table summarizes representative synthetic approaches for heteroatom-containing spiro[3.5]nonane analogs.
| Analog Type | Example Compound | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Aza- (Nitrogen) | Substituted 7-azaspiro[3.5]nonanes | Multi-step synthesis involving piperidine precursors and subsequent N-functionalization. | nih.gov |
| Oxa- (Oxygen) | 7-Oxaspiro[3.5]nonane-1,3-dione | Acid-mediated hydrolysis of an enol ether precursor. | |
| Thia- (Sulfur) | 1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide | Construction from sulfone-containing building blocks. | bldpharm.com |
Design and Synthesis of Conformationally Restricted Analogs
A key advantage of spirocyclic systems is the conformational rigidity they introduce. nih.gov The spiro[3.5]nonane core fixes the relative orientation of the two rings, leading to a well-defined three-dimensional structure that can be exploited in rational drug design to improve binding affinity and selectivity for biological targets. univ.kiev.ua
The design of conformationally restricted analogs involves leveraging this inherent rigidity. The introduction of substituents on the cyclohexane ring, such as the 7-methoxy group, or the incorporation of heteroatoms can further constrain the molecule's conformation. For example, replacing a methylene group (-CH2-) with an oxygen atom can alter bond lengths and angles, while introducing a nitrogen atom can create opportunities for intramolecular hydrogen bonding, further locking the conformation. The stereochemistry of these substituents is also critical, as axial and equatorial positioning can lead to vastly different molecular shapes and biological activities. rsc.org
Libraries of Spiro[3.5]nonane-1,3-dione, 7-methoxy- Derivatives for Research Applications
The generation of compound libraries based on a common scaffold is a cornerstone of modern drug discovery. A library of Spiro[3.5]nonane-1,3-dione, 7-methoxy- derivatives would allow for systematic exploration of the chemical space around this core structure. By varying substituents on both the cyclobutane and cyclohexane rings, researchers can probe structure-activity relationships (SAR) for specific biological targets.
The synthesis of a series of 7-azaspiro[3.5]nonane derivatives to identify potent GPR119 agonists serves as a practical example of this approach. nih.gov In that study, researchers systematically modified the N-capping group on the piperidine ring and an aryl group on another part of the molecule to optimize potency. A similar strategy could be applied to the spiro[3.5]nonane-1,3-dione scaffold, where derivatization of the dione ring and variation of substituents on the cyclohexane ring could lead to the discovery of novel bioactive compounds.
Comparison of Reactivity and Stability Across Analogs
The introduction of heteroatoms and functional groups significantly impacts the reactivity and stability of the spiro[3.5]nonane-1,3-dione scaffold.
Reactivity: The carbocyclic parent compound's reactivity is largely centered on the enolizable 1,3-dione system. In contrast, a 7-aza analog introduces a basic nitrogen atom that can be readily functionalized via N-alkylation or N-acylation, reactions not possible with the parent compound. nih.gov A 7-oxa analog may be more polar but generally less reactive than the aza analog, though the ether linkage can influence the electronic properties of the ring. Thia-analogs, especially when oxidized to sulfones, introduce a strongly electron-withdrawing group that can affect the acidity of adjacent protons.
Stability and Physicochemical Properties: Heteroatom incorporation also modifies key physicochemical properties. For instance, spirocyclic bioisosteres containing oxygen or nitrogen are often designed to improve metabolic stability and modulate lipophilicity and aqueous solubility. univ.kiev.ua The replacement of a carbon atom with a heteroatom can disrupt metabolic pathways that target C-H bonds, potentially increasing the compound's half-life in biological systems.
The following table provides a qualitative comparison of properties across different analog types.
| Analog Type | Key Reactive Site | Expected Change in Polarity | Expected Change in Solubility | Additional Functionalization Handle |
|---|---|---|---|---|
| Carbocyclic (Parent) | C2 of dione ring | Baseline | Baseline | None |
| 7-Aza- | Nitrogen atom | Increased | Increased | Yes (N-alkylation, N-acylation) |
| 7-Oxa- | (Generally stable) | Increased | Increased | No |
| 7-Thia- (as Sulfone) | (Generally stable) | Significantly Increased | Increased | No |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.
Ground State Geometries and Conformational Analysis
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure, or ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of atoms. For a spirocyclic system with a flexible cyclohexane (B81311) ring like Spiro[3.5]nonane-1,3-dione, 7-methoxy-, multiple low-energy conformers, such as chair, boat, or twist-boat forms for the six-membered ring, would be expected.
A conformational analysis would typically involve a systematic search of the potential energy surface to identify all stable conformers and the energy barriers separating them. The results would be presented in a data table, allowing for comparison of their relative stabilities.
Illustrative Data Table (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|
| Chair (Equatorial Methoxy) | 0.00 | C-C-C-C = 55.8 |
| Chair (Axial Methoxy) | 1.25 | C-C-C-C = 56.2 |
Frontier Molecular Orbitals and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For Spiro[3.5]nonane-1,3-dione, 7-methoxy-, analysis would likely show the HOMO localized around the electron-rich methoxy (B1213986) group and the LUMO centered on the electron-deficient carbonyl carbons of the dione (B5365651) moiety, predicting sites for electrophilic and nucleophilic attack, respectively.
Illustrative Data Table (Hypothetical Data)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.75 | Methoxy Oxygen, Cyclohexane Ring |
| LUMO | -1.23 | Carbonyl Carbons (C1, C3) |
Reaction Mechanism Elucidation Using Computational Methods
Computational methods are powerful tools for mapping out the entire pathway of a chemical reaction, identifying short-lived intermediates and high-energy transition states that are challenging to observe experimentally.
Transition State Characterization
To understand how Spiro[3.5]nonane-1,3-dione, 7-methoxy- might react (e.g., in a ring-opening or a nucleophilic addition reaction), researchers would compute the transition state (TS) structures. A TS is an energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The geometry and electronic properties of the TS provide a blueprint of the bond-breaking and bond-forming processes.
Energy Profiles and Kinetic Parameters
By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction. From the energy barrier (the difference in energy between the reactant and the transition state), key kinetic parameters like the activation energy (Ea) can be derived, allowing for the prediction of reaction rates.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the atomic motions of Spiro[3.5]nonane-1,3-dione, 7-methoxy-, providing a view of its conformational flexibility at a given temperature. This would reveal how the cyclohexane ring interconverts between different chair and boat forms and how the orientation of the methoxy group fluctuates, generating a complete picture of its dynamic conformational landscape.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
There is no published data specifically detailing the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for Spiro[3.5]nonane-1,3-dione, 7-methoxy-. Such a study would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic environment of each nucleus and predict its resonance frequency.
A hypothetical computational study to predict the NMR spectra of Spiro[3.5]nonane-1,3-dione, 7-methoxy- would involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.
NMR Calculation: Using a suitable level of theory and basis set, the magnetic shielding tensors for each nucleus (¹H and ¹³C) would be calculated.
Chemical Shift Referencing: The calculated shielding values would then be converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The resulting predicted chemical shifts would provide valuable insight into the molecule's structure and could be used to aid in the interpretation of experimentally obtained NMR spectra.
QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Structural Features and Chemical Reactivity
No specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the structural features and chemical reactivity of Spiro[3.5]nonane-1,3-dione, 7-methoxy- have been found in the reviewed literature. QSAR studies are a class of computational analyses that aim to correlate the structural or property descriptors of a series of compounds with their chemical reactivity or other activities.
For a QSAR study on a series of Spiro[3.5]nonane-1,3-dione derivatives, including the 7-methoxy- variant, one would typically:
Generate a dataset of related molecules with varying substituents.
Calculate a range of molecular descriptors for each compound, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices.
Measure a specific aspect of chemical reactivity for each compound experimentally (e.g., reaction rates, equilibrium constants).
Develop a mathematical model that relates the calculated descriptors to the observed reactivity.
Such a model could then be used to predict the reactivity of other, as-yet-unsynthesized, derivatives of the Spiro[3.5]nonane-1,3-dione scaffold.
Advanced Applications in Chemical Research and Materials Science Excluding Clinical/dosage/safety
Spiro[3.5]nonane-1,3-dione, 7-methoxy- as a Synthetic Building Block
The utility of Spiro[3.5]nonane-1,3-dione, 7-methoxy- as a synthetic intermediate stems from the reactivity of its core functional groups: the 1,3-dione moiety on the cyclobutane (B1203170) ring. This arrangement of carbonyl groups provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation, making it a valuable building block for more elaborate molecular structures.
Cyclic 1,3-diones are well-established precursors in the synthesis of complex molecules, particularly through multi-component reactions that allow for the rapid assembly of intricate architectures. For instance, cyclic diones like cyclopentane-1,3-dione readily participate in one-pot, three-component reactions to form novel polysubstituted spiro[dihydropyridine-oxindoles]. beilstein-journals.org By analogy, Spiro[3.5]nonane-1,3-dione, 7-methoxy- is an ideal candidate for similar transformations. The active methylene (B1212753) group situated between the two carbonyls and the carbonyls themselves can engage in a variety of classic and modern organic reactions.
Table 1: Potential Synthetic Transformations of the 1,3-Dione Moiety
| Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|
| Knoevenagel Condensation | Aldehydes/Ketones, base catalyst | α,β-Unsaturated diones |
| Michael Addition | Michael donors (e.g., malonates, amines) | 1,5-Dicarbonyl compounds |
| Multi-component Reactions | e.g., Arylamine, Isatin (B1672199) | Complex spiro-heterocycles beilstein-journals.org |
| Cyclocondensation | Hydrazine derivatives | Spiro-fused pyrazoles |
| Reduction | Reducing agents (e.g., NaBH₄) | Spiro-diols |
Spirocyclic scaffolds are highly sought after in fields like drug discovery because they provide access to underexplored regions of chemical space. mdpi.com The rigid, three-dimensional nature of the spiro[3.5]nonane core enforces a specific and predictable orientation of substituents, which is a significant advantage over more flexible acyclic or monocyclic systems. rsc.org The shared tetrahedral sp³-hybridized carbon atom positions the planes of the two rings in a nearly orthogonal arrangement. rsc.org
Spiro[3.5]nonane-1,3-dione, 7-methoxy- serves as a valuable scaffold for building novel chemical architectures for several reasons:
Defined Exit Vectors: The two carbonyl groups act as functional handles, allowing for the attachment of other molecular fragments at defined angles.
Structural Rigidity: The fused ring system limits conformational freedom, which can be beneficial for designing molecules that bind to specific biological targets or self-assemble into ordered materials.
Access to 3D Space: The scaffold itself is inherently three-dimensional, a desirable trait for improving the physicochemical properties of drug candidates. mdpi.com
This framework can be used to synthesize libraries of diverse compounds by modifying the dione (B5365651) moiety, providing a platform for exploring structure-activity relationships in various non-clinical research contexts. molport.com
Exploration of Spiro[3.5]nonane-1,3-dione, 7-methoxy- in Asymmetric Synthesis
While Spiro[3.5]nonane-1,3-dione, 7-methoxy- is an achiral molecule, its structure holds significant potential for applications in asymmetric synthesis, primarily as a precursor to chiral molecules and ligands.
The development of chiral ligands is fundamental to asymmetric catalysis. Research has shown that other spiro-diones, such as enantiopure spiro nih.govnih.govnonane-1,6-dione, are valuable precursors for creating effective chiral ligands. researchgate.net A similar strategy could be applied to Spiro[3.5]nonane-1,3-dione, 7-methoxy-.
A potential pathway involves the asymmetric reduction of the two ketone functionalities on the cyclobutane ring. This would generate a chiral diol with multiple stereocenters. The stereochemical outcome of this reduction could be controlled using chiral reagents or catalysts, and the presence of the 7-methoxy group might offer a degree of diastereoselectivity. The resulting enantiopure diols could then serve as:
Chiral Auxiliaries: To guide the stereochemical course of subsequent reactions.
Chiral Ligand Precursors: The hydroxyl groups can be further functionalized, for example, by conversion into phosphine (B1218219) groups to create bidentate ligands for transition-metal-catalyzed asymmetric reactions.
The synthesis of optically active spiro-lactones from related precursors highlights the value of the spirocyclic framework in creating chiral building blocks for pharmaceuticals and other specialized chemicals. nii.ac.jp
Research into Non-Biological Applications
Beyond its use as a synthetic intermediate for discrete molecules, the structural features of Spiro[3.5]nonane-1,3-dione, 7-methoxy- make it an intriguing candidate for applications in materials science.
The incorporation of spirocyclic units into polymer backbones is a known strategy for modifying material properties. dtic.mil The rigid and bulky nature of the spiro[3.5]nonane core can impart unique characteristics to polymers. By converting the dione functionality into a difunctional monomer (e.g., a diol via reduction or a diamine via reductive amination), Spiro[3.5]nonane-1,3-dione, 7-methoxy- could be used in step-growth polymerization to produce novel polyesters, polyamides, or polyimides.
The inclusion of this spiro scaffold is predicted to have several effects on the resulting polymer's properties compared to analogous polymers made from linear or simple cyclic monomers.
Table 2: Predicted Impact of the Spiro[3.5]nonane Scaffold on Polymer Properties
| Property | Predicted Effect | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Increase | The rigid spiro center restricts chain mobility and rotation, requiring more thermal energy for the transition from a glassy to a rubbery state. |
| Thermal Stability | Increase | The compact and stable nature of the fused ring system can enhance resistance to thermal degradation. |
| Solubility | Increase | The non-planar, 3D structure disrupts efficient chain packing, which can hinder crystallization and improve solubility in organic solvents. |
| Free Volume | Increase | Inefficient packing of polymer chains creates voids (free volume), which is a desirable property for applications like gas separation membranes. |
The 7-methoxy group provides an additional tuning parameter, potentially affecting inter-chain interactions and solubility. These unique properties make spiro-based polymers candidates for advanced applications such as specialty films, high-performance coatings, and membrane materials. researchgate.net
Catalysis (e.g., Organocatalysis, if applicable based on further research)
There is currently no specific research detailing the use of Spiro[3.5]nonane-1,3-dione, 7-methoxy- as a catalyst or in organocatalysis. However, the broader family of spiro compounds has been investigated in stereoselective synthesis. For instance, organocatalytic Michael–domino Michael/aldol reaction sequences have been developed for the synthesis of highly functionalized spiro-decalin oxindole (B195798) derivatives, achieving excellent diastereoselectivities and enantioselectivities. These processes often utilize pyrrolidine-based organocatalysts. While not directly involving the spiro[3.5]nonane framework, this highlights the potential for spirocyclic structures to serve as scaffolds for chiral catalysts or to be key components in complex, stereocontrolled transformations. The development of novel spiro[dihydropyridine-oxindole] derivatives through three-component reactions further underscores the synthetic accessibility and versatility of spirocyclic systems.
Agrochemical Research (focused on chemical activity, not specific products)
Specific data on the chemical activity of Spiro[3.5]nonane-1,3-dione, 7-methoxy- within agrochemical research is not publicly available. The exploration of novel chemical entities for potential herbicidal, insecticidal, or fungicidal properties is a vast field. The spirocyclic framework is present in some biologically active molecules, and the introduction of a methoxy (B1213986) group can influence a compound's lipophilicity and metabolic stability, which are key parameters in the design of agrochemicals. However, without specific studies on this compound, any discussion of its potential in this area remains speculative.
Development of Analytical Probes Incorporating the Spiro[3.5]nonane Framework
There is no available research on the development of analytical probes that specifically incorporate the Spiro[3.5]nonane-1,3-dione, 7-methoxy- framework. The design of analytical probes often relies on incorporating a specific recognition element and a signaling unit (e.g., a fluorophore or a chromophore) into a molecular scaffold. While the spiro[3.5]nonane-1,3-dione moiety could potentially serve as a rigid scaffold, there is no evidence to suggest it has been utilized for this purpose to date.
Future Research Directions and Outlook
Unexplored Synthetic Avenues for Spiro[3.5]nonane-1,3-dione, 7-methoxy-
While general methods for spirocycle synthesis exist, dedicated and efficient routes to 7-methoxy-spiro[3.5]nonane-1,3-dione are not well established. Future research could focus on developing novel and efficient synthetic pathways.
Asymmetric Catalysis: The spiro carbon in this molecule is a quaternary chiral center. Developing enantioselective syntheses is crucial for exploring its potential biological activities.
Organocatalysis: This field has emerged as a powerful tool for stereocontrolled transformations. researchgate.net Chiral amine or phosphoric acid catalysts could be employed in Michael additions or cycloadditions to construct the spirocyclic framework with high enantiopurity. rsc.orgnih.gov
Transition Metal Catalysis: Synergistic catalysis, combining the reactivity of transition metals with the stereocontrol of chiral organic ligands, offers a powerful approach for synthesizing optically pure spiro compounds. nih.gov
Modern Synthetic Methodologies:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of spiro heterocycles. rsc.orgrsc.org Applying this technology to the key bond-forming steps could provide a more efficient and sustainable route to the target molecule. tandfonline.comtandfonline.com
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer high atom economy and operational simplicity. mdpi.com Designing an MCR that assembles the spiro[3.5]nonane core from simple precursors containing the required methoxycyclohexane and dione (B5365651) fragments would be a significant advancement. rsc.org
Green Chemistry Approaches: Utilizing environmentally benign solvents, recyclable catalysts, and energy-efficient methods like ball milling could make the synthesis more sustainable. rsc.org For instance, a key cyclization step could be explored under solvent-free conditions. rsc.org
Emerging Spectroscopic and Computational Techniques for Structural and Mechanistic Insights
A thorough understanding of the three-dimensional structure, conformational dynamics, and reaction mechanisms of Spiro[3.5]nonane-1,3-dione, 7-methoxy- is essential for its development. Emerging analytical techniques can provide unprecedented insights.
Advanced Spectroscopic Methods: While standard techniques like NMR and Mass Spectrometry are fundamental, advanced methods can offer deeper understanding. solubilityofthings.comlongdom.orgmdpi.com
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations can predict spectroscopic data (NMR, IR), determine the relative energies of different conformers of the cyclohexane (B81311) ring, and model transition states to elucidate reaction mechanisms for its synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in solution or within a biological binding pocket, providing insights into its flexibility and interactions with its environment.
In Silico ADME Prediction: Computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to assess the "drug-likeness" of the scaffold early in the design process. mdpi.com
Rational Design of Next-Generation Spirocyclic Molecules
Spiro[3.5]nonane-1,3-dione, 7-methoxy- can serve as a template for the rational design of new molecules with tailored properties. nih.govparssilico.com The goal of lead optimization is to enhance potency and selectivity while minimizing toxicity. parssilico.com
Promoting 3D Character (Fsp³): The high fraction of sp³-hybridized carbon atoms in spirocycles is a desirable trait in modern drug discovery, often correlating with improved solubility and better pharmacokinetic profiles. mdpi.com Future designs should aim to maintain or enhance this three-dimensionality.
Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure is needed to understand how chemical changes affect biological activity. This involves creating a library of analogs by altering specific parts of the molecule.
Potential for Novel Applications in Chemical Science
The unique structural features of 7-methoxy-spiro[3.5]nonane-1,3-dione and its derivatives suggest potential applications across various scientific domains.
Medicinal Chemistry: Spirocycles are prevalent in a wide range of biologically active molecules. nih.gov Given that related structures like indane-1,3-dione are used as versatile precursors for bioactive compounds, this scaffold could be explored for:
Anticancer Agents: Many spirooxindole derivatives show potent anticancer activity. mdpi.com
Neurological Disorders: The rigid scaffold is ideal for targeting specific conformations of receptors in the central nervous system. nih.gov
Wound Healing: Certain spiro-1,3-indandione derivatives have demonstrated significant wound-healing properties. mdpi.com
Materials Science: The rigid, well-defined 3D geometry of spiro compounds makes them attractive building blocks for advanced materials. acs.org Derivatives could be functionalized with coordinating groups to serve as ligands for creating Metal-Organic Frameworks (MOFs) with unique pore structures and properties for gas storage or catalysis.
Asymmetric Catalysis: Enantiopure derivatives of the spiro[3.5]nonane skeleton could be developed into novel chiral ligands or organocatalysts. researchgate.netmdpi.com The fixed spatial orientation of functional groups attached to the spiro core could induce high levels of stereoselectivity in chemical reactions.
Photopolymerization and Electronics: The indane-1,3-dione moiety is known to be a versatile building block for applications in photopolymerization and electronics. nih.gov The analogous cyclobutane-1,3-dione (B95015) system in this spiro compound could be investigated for similar electronic properties, potentially leading to new photoinitiators or organic electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
